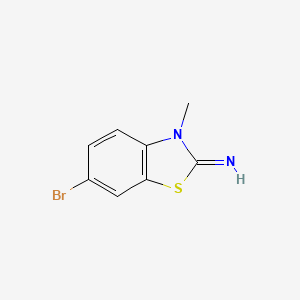

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Description

BenchChem offers high-quality 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKMNRMHKISQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365923 | |

| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-11-8 | |

| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a strategic synthetic pathway, details the underlying chemical principles, and provides a reproducible experimental protocol.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the 2-iminobenzothiazole core can significantly modulate the compound's physicochemical properties and biological target interactions. This guide focuses on a reliable synthetic route to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a molecule with potential applications in various therapeutic areas.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, is most effectively achieved through a two-step process. This strategy involves the initial formation of the key intermediate, 6-bromo-1,3-benzothiazol-2-amine, followed by a selective N-methylation reaction.

Diagram of the Overall Synthetic Workflow:

Caption: A two-step synthetic approach to the target compound.

This approach offers a clear and logical progression, allowing for the isolation and purification of the intermediate, which ensures the final product's high purity.

Part 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine (Intermediate)

The initial step involves the construction of the benzothiazole ring system. A common and effective method is the oxidative cyclization of an N-arylthiourea derivative.

Mechanistic Insight

The reaction proceeds through the formation of N-(4-bromophenyl)thiourea from 4-bromoaniline and a thiocyanate salt. This intermediate then undergoes an intramolecular electrophilic cyclization, typically promoted by an oxidizing agent like bromine, to form the stable benzothiazole ring.

Reaction Mechanism Diagram:

Caption: Key steps in the formation of the benzothiazole intermediate.

Experimental Protocol: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

Materials:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 eq |

| Potassium Thiocyanate | KSCN | 97.18 | 1.1 eq |

| Bromine | Br₂ | 159.81 | 1.0 eq |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |

Procedure:

-

In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium thiocyanate to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine as a solid.

Characterization Data for 6-bromo-1,3-benzothiazol-2-amine:

| Property | Value |

| Molecular Formula | C₇H₅BrN₂S[1] |

| Molecular Weight | 229.1 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 201-203 °C |

Part 2: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Final Product)

The final step is the selective methylation of the endocyclic nitrogen atom of the benzothiazole ring. This transformation is crucial for obtaining the desired 2-imino tautomer.

Mechanistic Rationale for N-Methylation

The reaction of 6-bromo-1,3-benzothiazol-2-amine with a methylating agent, such as methyl iodide, proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 3-position of the benzothiazole ring is more nucleophilic than the exocyclic amino group, leading to the preferential formation of the N-methylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

Alkylation Reaction Diagram:

Caption: N-methylation of the benzothiazole intermediate.

Experimental Protocol: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Materials:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 6-bromo-1,3-benzothiazol-2-amine | C₇H₅BrN₂S | 229.10 | 1.0 eq |

| Methyl Iodide | CH₃I | 141.94 | 1.2 eq |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq |

| Acetone | C₃H₆O | 58.08 | Solvent |

Procedure:

-

In a round-bottom flask, suspend 6-bromo-1,3-benzothiazol-2-amine and potassium carbonate in acetone.

-

Add methyl iodide to the suspension at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Characterization of the Final Product

Quantitative Data Summary:

| Property | Value |

| Molecular Formula | C₈H₇BrN₂S |

| Molecular Weight | 243.13 g/mol |

| Appearance | Solid |

| Purity (Typical) | >95% |

| CAS Number | 73901-11-8 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, a singlet for the N-methyl group, and a signal for the imino proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzothiazole ring system and the N-methyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The described two-step synthetic strategy is robust and allows for the efficient preparation of this valuable heterocyclic compound. The provided mechanistic insights and detailed experimental procedures are intended to support researchers in the successful synthesis and further investigation of this and related benzothiazole derivatives for potential applications in drug discovery and development.

References

- A patent describing a preparation method of 3-methyl-2-benzothiazolinone hydrazone, which involves the synthesis of a related 3-methyl-2-iminobenzothiazole intermediate.

- An article detailing the synthesis and characterization of various novel substituted N-benzothiazole-2-yl-acetamides, providing insights into the chemistry of 2-aminobenzothiazoles. Source: ScienceDirect, URL: Not available.

- Global Substance Registration System (GSRS) entry for 6-bromo-1,3-benzothiazol-2-amine, providing its molecular formula and weight. Source: GSRS, URL: Not available.

Sources

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Executive Summary

This technical guide provides a comprehensive analysis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound belonging to the substituted benzothiazole class. Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This document details the molecule's structure, with a critical examination of its imine-amine tautomerism, outlines its physicochemical and spectroscopic properties, presents a detailed synthetic pathway with an experimental protocol, and discusses its chemical reactivity. Furthermore, it explores the potential applications in drug discovery by contextualizing its structure within the broader family of bioactive benzothiazoles.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Molecular Structure and Isomerism

Chemical Identity

-

Systematic Name: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

-

Molecular Formula: C₈H₈BrN₃S

-

Molecular Weight: 242.13 g/mol (Note: This is for the specified imine structure. The closely related amine tautomer, 6-bromo-1,3-benzothiazol-2-amine, has a formula of C₇H₅BrN₂S and a molecular weight of 229.10 g/mol ).[8][9][10]

Core Scaffold: The Benzothiazole Nucleus

The foundational structure is the benzothiazole nucleus, a bicyclic system where a benzene ring is fused to a thiazole ring.[3] This scaffold is nearly planar, a feature that facilitates π–π stacking interactions in biological systems.[10][11] The aromatic benzene ring exhibits significant π-electron delocalization, while the thiazole ring is comparatively less aromatic.[12][13] This electronic distribution is key to its chemical behavior and biological interactions.

Key Structural Features and Tautomerism

A critical feature of this molecule is the existence of tautomerism between the exocyclic imine form (6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine) and the endocyclic amine form (6-bromo-2-(methylamino)-1,3-benzothiazole). The specified compound is the imine tautomer, where a double bond exists between the C2 carbon and the exocyclic nitrogen, and the methyl group is attached to the N3 nitrogen of the thiazole ring.

The stability of either tautomer is influenced by factors such as the solvent, pH, and solid-state packing forces. In many related 2-aminobenzothiazole systems, the amino form is predominant. However, N-alkylation at the N3 position, as in this molecule, structurally favors the imine form.

Caption: Tautomeric equilibrium between amine and imine forms.

Physicochemical and Spectroscopic Properties

Summary of Properties

| Property | Value | Source / Rationale |

| CAS Number | 73901-11-8 | [6][7] |

| Molecular Formula | C₈H₈BrN₃S | Calculated |

| Molecular Weight | 242.13 g/mol | Calculated |

| Appearance | Likely off-white to pale yellow solid | Inferred from related benzothiazole compounds |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of similar heterocyclic compounds |

| Melting Point | Not explicitly reported; likely >150 °C | Based on related structures like 6-bromo-2-methylsulfanyl-1,3-benzothiazole (m.p. 98-101 °C)[12] |

Spectroscopic Analysis (Predicted)

While specific spectra for this exact compound are not publicly available, the following are expected characteristics based on its structure and data from analogs.

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet, reflecting coupling patterns influenced by the bromine at C6.

-

N-Methyl Protons (3H): A sharp singlet around 3.0-3.5 ppm, characteristic of a methyl group attached to a nitrogen within a heterocyclic system.

-

Imine Proton (1H): A broad singlet, potentially in the range of 5.0-7.0 ppm, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals expected in the 110-140 ppm range.

-

C=N Carbon (C2): A key signal expected significantly downfield, likely in the 160-175 ppm range, characteristic of an imino carbon in a thiazole ring.

-

N-Methyl Carbon: A signal in the 25-35 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (Imine): A peak around 3300-3400 cm⁻¹.

-

C=N Stretch: A strong absorption in the 1620-1680 cm⁻¹ region.

-

C-N Stretch: Around 1300-1350 cm⁻¹.

-

Aromatic C-H & C=C Stretches: Standard signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244.

-

Fragmentation: Likely loss of the methyl group (-15) or bromine atom (-79/81).

-

Synthesis and Purification

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine logically proceeds from the readily available precursor, 6-bromo-1,3-benzothiazol-2-amine. The key transformation is the selective methylation of the endocyclic nitrogen (N3).

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methodologies for the N-alkylation of heterocyclic amines.[4]

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine (Precursor)

-

Rationale: This is a classic Hugershoff-type synthesis. 4-bromoaniline is treated with a thiocyanate salt in the presence of bromine to form an intermediate thiocyanamine, which undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring.

-

Procedure:

-

Dissolve 4-bromoaniline (1 eq.) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add ammonium thiocyanate (2.5 eq.) to the solution and stir until dissolved.

-

Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a large volume of ice water.

-

Neutralize the solution with aqueous ammonia to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.

-

Step 2: N-Methylation to Yield 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

-

Rationale: To achieve selective methylation at the N3 position, a strong base is used to deprotonate the most acidic proton (likely the endocyclic amine proton of the tautomeric form), creating a nucleophilic anion that then attacks the methylating agent (methyl iodide). DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the DMF and cool to 0 °C.

-

Slowly add a solution of 6-bromo-1,3-benzothiazol-2-amine (1 eq.) in anhydrous DMF. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Add methyl iodide (CH₃I, 1.1 eq.) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

-

Purification and Characterization Workflow

Caption: Post-synthesis purification and characterization workflow.

Chemical Reactivity and Stability

-

Reactivity of the Imine: The exocyclic imine nitrogen possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles, such as acyl chlorides or isocyanates, to form N-substituted derivatives.

-

Aromatic Ring Reactivity: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The bromine atom is deactivating but ortho-, para-directing. However, the fused thiazole ring system also influences the regioselectivity, making positions C4 and C7 the most likely sites for further substitution.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, which could protonate the imine nitrogen, and strong oxidizing agents. For long-term storage, it is advisable to keep it in a cool, dark, and dry place under an inert atmosphere.

Potential Applications in Drug Discovery

While specific biological data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not widely reported, the benzothiazole scaffold is a cornerstone in medicinal chemistry, suggesting significant potential.[2][3]

-

Privileged Scaffold: Benzothiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[1][3][4]

-

Structure-Activity Relationship (SAR) Insights: Literature on benzothiazole derivatives often highlights that substitutions at the C2 and C6 positions are critical for modulating biological activity.[5]

-

The bromo-group at C6 is a common feature in bioactive molecules. Its lipophilicity can enhance membrane permeability, and it can participate in halogen bonding with biological targets.

-

The 2-imino group and the N3-methyl group provide specific steric and electronic features that can be optimized for target binding. This substitution pattern is distinct from the more commonly studied 2-aminobenzothiazoles and could offer novel interactions with protein targets.

-

-

Potential Therapeutic Areas: Based on its structural alerts, this compound could be investigated as a lead for:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores.

-

Anticancer Agents: 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.[5]

-

Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with antibacterial and antifungal properties.

-

References

-

Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797. [Link]

-

Global Substance Registration System. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. [Link]

-

US EPA. 2-Benzothiazolamine, 6-bromo-. [Link]

-

precisionFDA. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE HYDROBROMIDE. [Link]

-

Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016. [Link]

-

ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity... [Link]

-

Raj, R., et al. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

ResearchGate. (2012). 6-Bromo-1,3-benzothiazol-2-amine. [Link]

-

SpectraBase. ATR-IR of 6-bromo-3H-1,3-benzothiazol-2-one. [Link]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3446–o3447. [Link]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. [Link]

-

ResearchGate. (2017). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

-

Scilit. (2020). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. [Link]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. [Link]

-

Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

- 1. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Scilit [scilit.com]

- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benthamscience.com [benthamscience.com]

- 6. 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE | 73901-11-8 [chemicalbook.com]

- 7. 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE 73901-11-8 [ruichubio.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Foreword: Navigating the Landscape of Benzothiazole Imines in Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold are integral to the development of therapeutics ranging from anticancer to anti-inflammatory agents.[1][3] This guide focuses on a specific, yet under-documented derivative: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine . The introduction of a methyl group at the 3-position locks the molecule into the imine tautomeric form, distinguishing it from its unmethylated counterpart, 6-bromo-1,3-benzothiazol-2-amine, which primarily exists in the more stable amino form.[3][4]

This distinction is critical for drug development professionals. The tautomeric state of a molecule profoundly influences its physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and molecular geometry. These, in turn, dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for understanding and characterizing 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, offering both established data from its parent compounds and a robust, field-proven workflow for its complete physicochemical elucidation.

Molecular Structure and Tautomerism: The Foundational Role of N-Methylation

The defining characteristic of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is its fixed imine configuration. In contrast, the parent 2-aminobenzothiazole exists in a tautomeric equilibrium between the amino and imino forms.[3][5]

Figure 2: Proposed synthetic workflow for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Protocol: N-Methylation

-

Preparation: To a solution of 6-bromo-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the amine, forming the more nucleophilic amide anion. An aprotic polar solvent like DMF is chosen to solvate the cation without interfering with the reaction.

-

-

Reaction: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

-

Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Physicochemical Properties: A Comparative and Predictive Analysis

Due to the limited availability of direct experimental data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, we present a combination of data from its parent amine and predicted values for related structures. This approach provides a scientifically grounded estimation of its properties.

| Property | 6-bromo-1,3-benzothiazol-2-amine | 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Predicted/Inferred) | Justification for Prediction |

| Molecular Formula | C₇H₅BrN₂S [6][7] | C₈H₇BrN₂S | Addition of a methyl group. |

| Molecular Weight | 229.10 g/mol [6][7] | 243.13 g/mol | Addition of a CH₂ group. |

| Melting Point (°C) | Not explicitly found, but crystals were obtained from methanol solution. [6] | Likely lower than the parent amine. | The N-H hydrogen bonding in the parent amine contributes to a higher melting point. The methyl group disrupts this intermolecular interaction. |

| Boiling Point (°C) | Not available | ~300 (Predicted for a related isomer) [8] | This is a rough estimate based on a related methylated benzothiazole. High boiling point is expected due to the molecular weight and polarity. |

| Solubility | Soluble in methanol. [6] | Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderate solubility in less polar solvents (e.g., ethyl acetate, dichloromethane). | The imine nitrogen and bromine atom can participate in polar interactions. The methyl group slightly increases lipophilicity. |

| pKa | Not available | ~1.0 (Predicted for a related isomer) [8] | The imine nitrogen is expected to be weakly basic. This is a rough estimate and would require experimental determination. |

| LogP | Not available | ~3.37 (Predicted for a related isomer) [9] | The addition of a methyl group and the presence of the bromine atom contribute to its lipophilicity. |

Spectroscopic and Crystallographic Characterization: A Workflow for Structural Elucidation

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard, self-validating methodologies for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring and a characteristic singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the thiazole ring.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The spectrum should show signals for the aromatic carbons, the imine carbon (C=N), and the N-methyl carbon.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| C=N (Imine) Stretch | 1630 - 1690 | Confirms the presence of the imine double bond. [10] |

| Aromatic C=C Stretch | 1450 - 1600 | Indicates the presence of the benzene ring. [11] |

| Aromatic C-H Stretch | > 3000 | Characteristic of C-H bonds on an aromatic ring. [11] |

| Aliphatic C-H Stretch | < 3000 | Corresponds to the N-methyl group. [11] |

| C-Br Stretch | 500 - 600 | Indicates the presence of the bromo substituent. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing a clear signature for the presence of a single bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. For the parent compound, 6-bromo-1,3-benzothiazol-2-amine, crystallographic data reveals a planar molecule with extensive intermolecular N-H···N and N-H···Br hydrogen bonding, leading to the formation of sheets in the crystal lattice. [6][12] Protocol for Crystal Growth:

-

Dissolve the purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexanes).

-

Allow for slow evaporation of the solvent at room temperature in a loosely capped vial.

-

Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.

The resulting crystal structure would confirm the imine tautomer and provide precise bond lengths, bond angles, and information on intermolecular interactions, such as π-π stacking.

Biological and Pharmaceutical Relevance

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including:

-

Anticancer properties [1][13]* Antimicrobial and antifungal activity [13]* Enzyme inhibition (e.g., p56(lck) inhibitors) [14] The specific structural features of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine—the lipophilic bromine atom and the locked imine tautomer—make it an intriguing candidate for further investigation in these areas. The imine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Figure 3: Relationship between physicochemical properties and potential biological applications.

Conclusion and Future Directions

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine represents a structurally distinct member of the medicinally significant 2-aminobenzothiazole family. While direct experimental data is limited, a comprehensive physicochemical profile can be reliably predicted and systematically determined using the workflows outlined in this guide. The locked imine tautomer presents a unique set of properties compared to its amino-tautomer counterparts, making it a valuable tool for probing structure-activity relationships in drug design. Future research should focus on the execution of the proposed synthetic and characterization protocols to provide the empirical data needed to fully unlock the therapeutic potential of this compound.

References

- BenchChem. (n.d.). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance.

- ResearchGate. (n.d.). Possible tautomeric forms of 2-aminobenzothiazole along with the atomic numbering used throughout this research.

-

Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Retrieved from [Link]

- BenchChem. (n.d.). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide.

-

Gao, X. J., Jin, S. W., Huang, Y. F., Zhou, Y., & Zhou, Y. P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016. Retrieved from [Link]

-

Shafiq, Z., Tahir, M. N., Khan, I. U., & Ahmad, M. (2009). 6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2529. Retrieved from [Link]

-

Karolak-Wojciechowska, J., Czylkowski, D., & Mrozek, A. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

-

Li, W. T., Liu, Y. P., & Wang, Y. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 12(15), 1415–1433. Retrieved from [Link]

-

International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Retrieved from [Link]

-

R Discovery. (n.d.). 2-aminobenzothiazole Derivatives Research Articles. Retrieved from [Link]

-

Elgemeie, G. H., Ali, H. A., & El-Ezbawy, S. R. (2022). Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylaniline. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1014–1018. Retrieved from [Link]

-

Das, J., Moquin, R. V., Lin, J., Liu, C., Doweyko, A. M., DeFex, H. F., ... & Barrish, J. C. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(16), 2587–2590. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-bromo-3H-1,3-benzothiazol-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Pavić, M., Mandić, L., Opačak-Bernardi, T., Cikoja, M., Babić, N., & Glavaš-Obrovac, L. (2022). Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Molecules, 27(14), 4381. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-3-methylhex-2-en-1-ol. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS#: 5304-21-2 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Benzothiazole Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Scaffold for Researchers and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceutical agents, exhibiting a remarkable spectrum of pharmacological activities.[3] These activities include potent anticancer, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory properties.[1][4][5] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

This guide focuses on the technical aspects of a specific derivative class: substituted 2(3H)-iminobenzothiazoles, with 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS 73901-11-8) serving as our central reference compound. While detailed, peer-reviewed literature on this exact molecule is sparse, its structure contains all the key features—the core benzothiazole, a bromine substituent common in bioactive compounds, and an N-alkylated imine—that make this family of molecules a compelling subject for research and development. This document will synthesize established principles from the broader field of benzothiazole chemistry to provide a comprehensive technical overview for scientists engaged in drug discovery.

PART 1: Synthesis and Mechanistic Considerations

The synthesis of the 2-aminobenzothiazole core is well-established, with several robust methodologies available.[6] The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common approaches involve the cyclization of a substituted aniline derivative.

Proposed Synthetic Pathway for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

A plausible and widely-used method for constructing the target molecule would involve the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a classic approach known as the Hugershoff reaction. This method proceeds via an in-situ generated thiourea intermediate which then undergoes electrophilic cyclization.

Core Reaction: Substituted Aniline → Substituted Phenylthiourea → 2-Amino/Iminobenzothiazole

A logical starting material for our target compound would be 4-bromo-N-methylaniline. The N-methyl group is crucial as it leads directly to the desired 3-methyl substitution on the final benzothiazole ring.

Experimental Protocol (Representative)

Causality: This protocol is based on established methods for 2-aminobenzothiazole synthesis.[7] Acetic acid serves as both a solvent and a mild acid catalyst. The reaction is conducted at low temperatures during bromine addition to control the exothermic reaction and prevent unwanted side reactions.

-

Thiourea Formation: Dissolve 4-bromo-N-methylaniline (1 equivalent) and potassium thiocyanate (KSCN, 1.1 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(4-bromophenyl)-N-methylthiourea intermediate.

-

Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The bromine acts as an electrophile, initiating the intramolecular cyclization.

-

Reaction Completion & Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution. Neutralize the mixture carefully with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to pH 7-8.

-

Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed to yield the purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.[8][9]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of the target compound.

PART 2: Physicochemical and Spectroscopic Profile

The physicochemical properties of benzothiazole derivatives are key to their behavior in biological systems. The introduction of a bromine atom significantly increases the molecule's lipophilicity and molecular weight, which can enhance membrane permeability and introduce a potential site for metabolic transformation or halogen bonding.

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Source / Justification |

| CAS Number | 73901-11-8 | [10] |

| Molecular Formula | C₈H₇BrN₂S | Calculated |

| Molecular Weight | 243.12 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | [8][11] |

| Solubility | Expected to be soluble in organic solvents like methanol, acetone, and chloroform. | [12] |

| Structural Feature | The core structure is nearly planar, promoting stacking interactions. | [8][9] |

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Protons on the benzothiazole ring would appear in the aromatic region (approx. 7.0-8.0 ppm). The N-methyl group would present as a singlet further upfield (approx. 3.0-3.5 ppm). The imine proton (if observable) would be a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The imine carbon (C=N) would be significantly downfield (>160 ppm). The N-methyl carbon would be found around 30-40 ppm.

-

IR Spectroscopy: Key peaks would include C=N stretching (approx. 1600-1650 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-N stretching (approx. 1300-1350 cm⁻¹). The C-Br stretch would appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 242 and 244.

PART 3: Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. The presence of specific substituents, such as the 6-bromo group in our target compound, is a well-known strategy in medicinal chemistry to modulate biological activity. Halogen atoms can increase potency and influence metabolic stability.

Established Biological Roles of Substituted Benzothiazoles

-

Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including topoisomerase inhibition, microtubule polymerization inhibition, and induction of apoptosis.[1][3] Some derivatives have shown cytotoxicity against a wide range of cancer cell lines, including those of the lung, colon, breast, and central nervous system.[1]

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component of compounds active against various bacterial and fungal strains.[4]

-

Anticonvulsant Activity: A significant number of studies have reported the efficacy of benzothiazole derivatives in animal models of seizures, suggesting their potential as central nervous system agents.[3][13]

-

Antidiabetic Activity: Certain substituted benzothiazoles have demonstrated the ability to lower blood glucose levels in preclinical models, highlighting their potential in managing diabetes.[5]

Potential Mechanism of Action Pathway

The diverse biological activities of benzothiazoles stem from their ability to interact with a multitude of biological targets. The planar structure allows them to intercalate into DNA or bind to flat hydrophobic pockets in enzymes.

Caption: Potential interaction pathways for the benzothiazole scaffold.

Conclusion and Future Directions

While 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine itself is not extensively documented in public research, its structural class represents a highly fertile ground for drug discovery. The established synthetic routes make this and similar molecules readily accessible for screening and development. Future research should focus on the systematic exploration of substitutions on the benzothiazole ring to build structure-activity relationships (SAR) for various therapeutic targets. The inherent biological activity of the core scaffold, combined with the modulating effects of halogenation, makes these compounds prime candidates for developing novel therapeutics to address unmet needs in oncology, infectious disease, and neurology.

References

-

Zhang, X., & Fan, J. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. Available at: [Link]

-

Deshmukh, M. B., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 41(24), 14697-14717. Available at: [Link]

-

Tiwari, S. K., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]

-

Li, J., et al. (2012). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 14(23), 6088–6091. Available at: [Link]

-

An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Kaur, R., et al. (2014). Biological Aspects of Emerging Benzothiazoles: A Short Review. BioMed Research International. Available at: [Link]

-

Siddiqui, N., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10. Available at: [Link]

-

Ranjithkumar, R., et al. (2018). Biological Activity of Substituted Benzothiazoles. Journal of Chemistry. Available at: [Link]

-

Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2024). ResearchGate. Available at: [Link]

-

E. E. K. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]

-

Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. Available at: [Link]

-

Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

-

Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. Available at: [Link]

-

Wang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][14]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Available at: [Link]

-

Kamal, A., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Substituted Benzothiazoles | Semantic Scholar [semanticscholar.org]

- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE | 73901-11-8 [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 79-11-8 | CAS DataBase [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

A Comprehensive Technical Guide to the Structure Elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. Benzothiazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] An unambiguous structural assignment is therefore a prerequisite for rational drug design and understanding structure-activity relationships (SAR). This document details an integrated analytical approach, combining mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data, culminating in the unequivocal confirmation of the target molecule's constitution, including the regiochemistry of the bromine substituent and the N-methylation pattern.

Introduction: The Benzothiazole Scaffold and the Analytical Challenge

The 1,3-benzothiazole ring system is a privileged heterocyclic scaffold present in numerous compounds with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The specific molecule of interest, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS 73901-11-8), presents a distinct analytical challenge.[4][5] Its structure must be confirmed against potential isomers that could arise during synthesis, such as methylation at the exocyclic imine nitrogen or different regiochemistry of the bromine atom on the benzene ring.

The core objectives of this elucidation workflow are:

-

To confirm the overall molecular formula and weight.

-

To verify the presence of key functional groups (imine, aromatic ring).

-

To establish the precise connectivity of all atoms, specifically the location of the bromine at C6 and the methyl group at N3.

-

To provide a self-validating system of protocols for researchers engaged in the synthesis and characterization of related analogues.

Caption: Core analytical questions for the target molecule.

Postulated Synthesis Pathway

A logical and common route to N-alkylated benzothiazoles involves the alkylation of the corresponding amine or imine precursor. In this case, the synthesis is postulated to proceed via the methylation of 6-bromo-1,3-benzothiazol-2-amine. This precursor is known and its structure has been confirmed by X-ray crystallography.[6][7]

Caption: Postulated synthesis route for the target compound.

This proposed synthesis underscores the importance of the analytical workflow. The reaction could potentially yield methylation at the exocyclic nitrogen, necessitating robust characterization to confirm the formation of the desired N3-methylated product.

Integrated Spectroscopic and Crystallographic Workflow

A multi-faceted analytical strategy is essential for unambiguous structure elucidation.[1] No single technique provides all the necessary information, but together, they offer a complete and cross-validated structural picture.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The initial and most fundamental step is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is superior to nominal mass for this purpose, as it provides the accurate mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For a bromine-containing compound, the isotopic pattern is a definitive diagnostic tool.

Trustworthiness: The presence of bromine is unequivocally validated by observing the characteristic M+ and M+2 ion peaks in an approximately 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂S | Based on the proposed structure. |

| Monoisotopic Mass | 241.9619 | Calculated for C₈H₇⁷⁹BrN₂S. |

| [M+H]⁺ (HRMS) | 242.9697 | The protonated molecular ion used for ESI. |

| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Confirms the presence of one bromine atom. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of bromine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For the target structure, the most informative region of the spectrum will confirm the C=N imine bond and the aromatic system, while the absence of other key stretches (e.g., a strong N-H stretch for a secondary amine) helps rule out alternative structures.

Trustworthiness: The presence of a distinct absorption band in the 1670-1600 cm⁻¹ region is a strong indicator of the C=N double bond of the imine group.[2] This, combined with aromatic C-H and C=C stretches, provides a reliable fingerprint for the core scaffold.

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~3200-3100 | C-H Aromatic Stretch | Confirms the benzene ring protons.[2] |

| ~1625 | C=N Imine Stretch | Diagnostic for the exocyclic imine functionality.[2][10] |

| ~1590, 1470 | C=C Aromatic Stretch | Confirms the aromatic ring skeleton. |

| ~700-600 | C-S Stretch | Characteristic of the thiazole ring.[2] |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the Attenuated Total Reflectance (ATR) crystal.[1][8] Ensure firm contact using the pressure anvil.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).[8][11]

-

Sample Spectrum: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[11]

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons, which in turn confirms the specific isomeric form.

Trustworthiness: The combination of chemical shifts, coupling constants (J-values), and through-bond correlations from 2D NMR provides a self-validating dataset. For instance, an HMBC correlation from the N-methyl protons to the C2 carbon would definitively prove the N3-methylation pattern.

¹H NMR Spectroscopy: Proton Environment The proton spectrum will reveal the number of distinct proton environments and their neighboring relationships through spin-spin splitting. The aromatic region is particularly diagnostic for the substitution pattern.

Expected Data: ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~8.5 (broad s, 1H) | Broad Singlet | =N-H | Exchangeable proton on the exocyclic imine nitrogen. |

| ~7.8 (d, 1H) | Doublet | H -4 | Coupled only to H-5. |

| ~7.6 (d, 1H) | Doublet | H -7 | Coupled only to H-5. |

| ~7.4 (dd, 1H) | Doublet of Doublets | H -5 | Coupled to both H-4 and H-7. |

| ~3.4 (s, 3H) | Singlet | N-CH ₃ | Uncoupled methyl protons attached to nitrogen. |

¹³C NMR Spectroscopy: Carbon Skeleton The ¹³C spectrum shows all unique carbon atoms in the molecule, providing a map of the carbon framework.

Expected Data: ¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165 | C 2 | Imine carbon, significantly deshielded by two nitrogen atoms. |

| ~152 | C 7a | Quaternary carbon at the ring fusion. |

| ~135 | C 3a | Quaternary carbon at the ring fusion. |

| ~129 | C H (Aromatic) | Aromatic methine carbon. |

| ~125 | C H (Aromatic) | Aromatic methine carbon. |

| ~122 | C H (Aromatic) | Aromatic methine carbon. |

| ~118 | C 6-Br | Carbon attached to bromine, shielded by the halogen. |

| ~30 | N-C H₃ | Methyl carbon attached to nitrogen. |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[12]

-

2D Spectra Acquisition: Perform standard 2D experiments, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

Data Analysis: Integrate the ¹H spectrum, determine chemical shifts and coupling constants. Use the 2D spectra to assign all proton and carbon signals and confirm the connectivity, paying close attention to the HMBC correlation between the N-CH₃ protons and the C2 and C3a carbons.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D map of the molecule in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: This technique is considered the "gold standard" for structure determination. A successful crystal structure analysis leaves no ambiguity about the isomeric form of the molecule. Data from the closely related precursor, 6-bromo-1,3-benzothiazol-2-amine, provides an excellent reference point for expected molecular geometry.[6][7]

Expected Data

| Parameter | Expected/Reference Value | Significance |

|---|---|---|

| Connectivity | Confirmed | Provides definitive proof of the C6-Br and N3-CH₃ positions. |

| Molecular Geometry | Planar Benzothiazole Core | The fused ring system is expected to be nearly planar.[13][14] |

| Crystal System | Orthorhombic (reference) | The molecule will pack in a repeating, ordered lattice.[6] |

| Unit Cell Dimensions | To be determined | Defines the size and shape of the repeating unit in the crystal. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.[6]

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[6]

-

Data Analysis: Analyze the final structure to confirm the atomic connectivity, bond lengths, and angles.

Data Integration and Final Structure Confirmation

The strength of this workflow lies in the convergence of data from all techniques.

-

MS confirms the elemental formula C₈H₇BrN₂S.

-

IR confirms the presence of the imine and aromatic functional groups.

-

NMR provides the complete connectivity map:

-

The ¹H NMR aromatic splitting pattern confirms the 1,2,4-trisubstitution on the benzene ring, placing the bromine at C6.

-

The ¹H NMR singlet at ~3.4 ppm and the ¹³C NMR signal at ~30 ppm are characteristic of an N-methyl group.

-

Crucially, HMBC correlations from the methyl protons to C2 and C3a, and not to any aromatic carbons, will definitively place the methyl group on the N3 nitrogen of the thiazole ring.

-

Conclusion

The structural elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine requires a systematic and integrated analytical approach. By following the workflow detailed in this guide—beginning with mass spectrometry for formula confirmation, progressing through IR and comprehensive NMR for functional group and connectivity analysis, and culminating in single-crystal X-ray crystallography for ultimate verification—researchers can achieve an unambiguous and robust structural assignment. This rigorous characterization is fundamental for advancing the development of benzothiazole-based compounds in the pharmaceutical and materials science fields.

References

- A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole - Benchchem.

- A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole - Benchchem.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.

- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem.

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

-

Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

-

Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

6-Bromo-1,3-benzothiazol-2-amine - PMC - NIH. Available at: [Link]

-

Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H) - NIH. Available at: [Link]

-

(PDF) 6-Bromo-1,3-benzothiazol-2-amine - ResearchGate. Available at: [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. Available at: [Link]

-

6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds - ResearchGate. Available at: [Link]

-

Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]. Available at: [Link]

-

6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE - 瑞楚生物. Available at: [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes - Diva-portal.org. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

(PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. Available at: [Link]

-

6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole - PubMed. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE 73901-11-8 [ruichubio.com]

- 5. 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE | 73901-11-8 [chemicalbook.com]

- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. diva-portal.org [diva-portal.org]

- 13. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the heterocyclic compound 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the structural elucidation of this and related molecules. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The structural characterization of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and fragmentation patterns.

The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, with CAS number 73901-11-8, presents a unique combination of a brominated benzene ring, a thiazole ring, a methyl group on the nitrogen atom, and an exocyclic imine group. Each of these features will have a distinct signature in the NMR and mass spectra, which this guide will dissect in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a suitable solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the imine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-4 | ~7.5 - 7.7 | Doublet | J ≈ 8.5 | The proton at position 4 is ortho to the bromine atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.2 - 7.4 | Doublet of doublets | J ≈ 8.5, 2.0 | The proton at position 5 is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| H-7 | ~7.6 - 7.8 | Doublet | J ≈ 2.0 | The proton at position 7 is meta to the bromine atom and will appear as a doublet due to coupling with H-5. |

| N-CH₃ | ~3.4 - 3.6 | Singlet | - | The methyl group attached to the nitrogen atom is in a relatively shielded environment and will appear as a singlet. |

| =NH | ~8.0 - 9.0 | Broad Singlet | - | The imine proton is expected to be deshielded and may exhibit a broad signal due to exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~160 - 165 | The imino carbon is expected to be significantly deshielded. |

| C-4 | ~125 - 130 | Aromatic carbon ortho to the bromine atom. |

| C-5 | ~122 - 127 | Aromatic methine carbon. |

| C-6 | ~115 - 120 | The carbon atom bearing the bromine atom will be shielded by the halogen. |

| C-7 | ~128 - 133 | Aromatic methine carbon. |

| C-3a | ~135 - 140 | Quaternary carbon at the fusion of the two rings. |

| C-7a | ~145 - 150 | Quaternary carbon adjacent to the sulfur atom. |

| N-CH₃ | ~30 - 35 | The methyl carbon attached to the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for the structural elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum and Fragmentation Pattern

For 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (C₈H₇BrN₂S), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Table of Expected Key Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 242/244 | [C₈H₇BrN₂S]⁺ | Molecular ion (M⁺) peak, showing the isotopic pattern of bromine. |

| 227/229 | [C₇H₄BrN₂S]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 199/201 | [C₇H₄BrNS]⁺ | Loss of HCN from the [M-CH₃]⁺ fragment. |

| 134 | [C₇H₄NS]⁺ | Loss of a bromine radical (•Br) from the [M-CH₃-HCN]⁺ fragment. |

| 119 | [C₆H₄Br]⁺ | Fragmentation of the benzothiazole ring. |

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation pathway for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: The purified sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for library matching.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS provides highly accurate mass measurements.

Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is achieved by integrating the data from both NMR and mass spectrometry.

Logical Workflow for Structural Confirmation:

-

Determine Molecular Formula: Use high-resolution mass spectrometry to confirm the elemental composition (C₈H₇BrN₂S).

-

Identify Functional Groups and Key Structural Units:

-

The isotopic pattern of the molecular ion in the mass spectrum confirms the presence of one bromine atom.

-